Product packaging for 3-Isopropoxyazetidine hydrochloride(Cat. No.:CAS No. 871657-49-7)

3-Isopropoxyazetidine hydrochloride

カタログ番号: B1523701
CAS番号: 871657-49-7
分子量: 151.63 g/mol
InChIキー: QSKVFUMEPLXIRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Significance of Azetidine (B1206935) Ring Systems in Chemical Synthesis and Medicinal Chemistry

Azetidines, which are four-membered saturated nitrogen-containing heterocycles, hold a unique and valuable position in both chemical synthesis and medicinal chemistry. Their importance stems from a combination of structural and chemical properties. The four-membered ring is characterized by significant ring-strain energy, which endows it with a high degree of molecular rigidity and satisfactory stability. researchgate.net This inherent strain, while making their synthesis historically challenging, also provides a driving force for unique reactivity, setting them apart from their less-strained five-membered pyrrolidine (B122466) counterparts and more-strained three-membered aziridine (B145994) relatives.

In medicinal chemistry, the azetidine ring is considered a "privileged scaffold." researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a diverse range of bioactive compounds. The rigid, three-dimensional structure of the azetidine ring allows for precise positioning of substituent groups, which can lead to enhanced binding interactions with proteins and other biological macromolecules. This can translate into improved potency and selectivity for drug candidates. lifechemicals.com Furthermore, the incorporation of an azetidine moiety can improve a molecule's physicochemical properties, such as ligand efficiency. lifechemicals.com

The nitrogen atom within the ring provides a versatile handle for synthetic modification and can act as a basic center, influencing a compound's solubility and pharmacokinetic profile. The diverse pharmacological activities associated with azetidine-containing compounds include antibacterial, anticancer, antiviral, and anti-inflammatory properties, highlighting the broad utility of this scaffold in drug discovery. researchgate.net

Historical Context of Azetidine Derivatives in Drug Discovery

The history of azetidines in drug discovery is closely linked to the broader story of heterocyclic chemistry. While the synthesis of related four-membered cyclic amides, known as β-lactams (azetidin-2-ones), dates back to the early 20th century, the exploration of the azetidine scaffold itself has seen more recent and rapid advancement. lifechemicals.com Historically, difficulties associated with the synthesis of these strained rings limited their widespread investigation. researchgate.net

A pivotal moment in the recognition of azetidines' biological relevance was the discovery of naturally occurring derivatives. Although azetidine-containing natural products are relatively rare, their existence spurred interest in their synthetic counterparts. researchgate.net

The most famous class of azetidine-related structures is undoubtedly the β-lactam antibiotics, beginning with Alexander Fleming's discovery of penicillin. These molecules contain the azetidin-2-one (B1220530) core and have revolutionized medicine. While not a simple azetidine, the success of the β-lactam ring demonstrated the potential of four-membered heterocycles to exhibit potent and selective biological activity. lifechemicals.com In recent decades, significant progress in synthetic methodologies has made a wide variety of functionalized azetidines more accessible, leading to their increased use as building blocks in modern drug discovery programs. researchgate.net This has allowed medicinal chemists to more readily explore the chemical space around the azetidine core, leading to the development of numerous clinical candidates and approved drugs containing this motif.

Current Research Landscape of 3-Isopropoxyazetidine (B1504959) Hydrochloride

3-Isopropoxyazetidine hydrochloride is a specific, functionalized azetidine derivative that primarily serves as a valuable building block in synthetic and medicinal chemistry. Its chemical structure, featuring an isopropoxy group at the 3-position and supplied as a stable hydrochloride salt, makes it a useful intermediate for the construction of more complex molecules.

Properties of this compound
PropertyValue
Chemical Name3-propan-2-yloxyazetidine;hydrochloride clearsynth.com
CAS Number871657-49-7 clearsynth.com
Molecular FormulaC6H14ClNO
Primary UseResearch and Development, Synthetic Intermediate clearsynth.com

The current research landscape does not feature a large volume of studies focused on the biological activity of this compound itself. Instead, its significance lies in its application as a precursor. The 3-position of the azetidine ring is a common point for substitution in drug design, and the isopropoxy group can be a key feature or can be chemically modified. For instance, research into novel triple reuptake inhibitors (TRIs) for potential use as antidepressants has involved the synthesis of various 3-substituted azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold. nih.govacs.org While not this exact compound, these studies underscore the importance of substitution at the 3-position for modulating biological activity.

Patents and chemical supplier catalogues list this compound and related compounds like 3-hydroxyazetidine hydrochloride as important drug intermediates. clearsynth.comgoogle.com The development of efficient, large-scale synthetic routes to these building blocks is a key focus, as it enables their broader use in discovery campaigns. google.com Therefore, the current research value of this compound is best understood as an enabling tool for medicinal chemists, providing a gateway to novel and potentially therapeutic molecules.

Examples of Marketed Drugs Containing an Azetidine Scaffold
Drug NameTherapeutic Use
AzelnidipineAntihypertensive
CobimetinibAnticancer
EzetimibeCholesterol Absorption Inhibitor
XimelagatranAnticoagulant

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B1523701 3-Isopropoxyazetidine hydrochloride CAS No. 871657-49-7

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

3-propan-2-yloxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)8-6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKVFUMEPLXIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692892
Record name 3-[(Propan-2-yl)oxy]azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871657-49-7
Record name 3-[(Propan-2-yl)oxy]azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propan-2-yloxyazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Isopropoxyazetidine Hydrochloride and Its Derivatives

Overview of Challenges in Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a significant hurdle in organic synthesis due to the inherent ring strain of the four-membered system. chemicalbook.comnih.gov This strain, estimated to be around 25.5-26.0 kcal/mol, makes the ring thermodynamically less favorable than its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine. chemicalbook.com Consequently, synthetic methods must overcome this energetic barrier to achieve efficient cyclization.

Key challenges include:

Thermodynamic Instability: The high ring strain can lead to low yields in cyclization reactions and a propensity for the ring to undergo cleavage under various conditions. chemicalbook.comlibretexts.org

Kinetic Barriers: The formation of a four-membered ring often faces kinetic unfavorability compared to competing intermolecular reactions or the formation of larger, less strained rings.

Functional Group Tolerance: Many traditional methods for azetidine synthesis employ harsh reagents and conditions, limiting the compatibility with various functional groups that may be desired in the final product. francis-press.com

Stereocontrol: Achieving a specific stereochemical outcome on the substituted azetidine ring requires carefully designed synthetic strategies. google.com

Despite these difficulties, the unique conformational rigidity and physicochemical properties conferred by the azetidine moiety make it a desirable structural motif in medicinal chemistry, driving the development of novel synthetic approaches. google.com

Precursor Synthesis Strategies for the Azetidine Core

The synthesis of the azetidine core of 3-isopropoxyazetidine (B1504959) hydrochloride relies on the formation of a suitable precursor, typically a 3-hydroxyazetidine derivative. Several strategies have been developed to construct this fundamental heterocyclic system.

Cyclization Reactions for Azetidine Ring Construction

Intramolecular cyclization is a common and direct approach to forming the azetidine ring. This typically involves the formation of a carbon-nitrogen bond. A prevalent method is the intramolecular nucleophilic substitution of γ-amino alcohols or their derivatives, such as γ-haloamines. francis-press.comchemicalbook.com For instance, the synthesis of 3-hydroxyazetidine hydrochloride can be achieved by reacting epichlorohydrin (B41342) with an amine like tert-butylamine (B42293) or benzylamine, followed by cyclization. khanacademy.orgyoutube.com The reaction of epichlorohydrin with benzylamine, for example, proceeds through the opening of the epoxide ring, followed by an intramolecular cyclization to form the 1-benzyl-3-hydroxyazetidine intermediate. masterorganicchemistry.com Subsequent debenzylation under hydrogenation conditions yields 3-hydroxyazetidine. masterorganicchemistry.com

More recent advancements include palladium-catalyzed intramolecular C-H amination, which allows for the formation of the azetidine ring from picolinamide-protected amine substrates under relatively mild conditions. Additionally, visible-light-induced photocatalytic methods, such as the anti-Baldwin 4-exo-dig radical cyclization of ynamides, have emerged as powerful tools for constructing the azetidine scaffold with high regioselectivity.

Ring Contraction Approaches

An alternative strategy for synthesizing azetidines involves the ring contraction of five-membered heterocycles, most notably pyrrolidinones. chemicalbook.comchemicalbook.com A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In this method, treatment of the α-bromo N-sulfonylpyrrolidinone with a base like potassium carbonate in the presence of a nucleophile (such as an alcohol) leads to the formation of an α-carbonylated N-sulfonylazetidine. This process is believed to proceed through a nucleophilic attack on the carbonyl group, followed by N-C(O) bond cleavage and subsequent intramolecular SN2 reaction to form the contracted azetidine ring. chemicalbook.com

Strain-Release Homologation Techniques

Strain-release-driven methodologies offer a modern and modular approach to azetidine synthesis. masterorganicchemistry.com These techniques harness the high ring strain of bicyclic systems like 1-azabicyclo[1.1.0]butane (ABB). google.commasterorganicchemistry.com In a method developed by Aggarwal and coworkers, 1-azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester. google.com The resulting boronate complex undergoes a 1,2-metalate rearrangement upon N-protonation, leading to the cleavage of the central C-N bond and relieving the ring strain to form a functionalized azetidine. google.com This method is highly versatile, stereospecific, and has been applied to the synthesis of complex molecules. google.commasterorganicchemistry.com More recently, a photocatalytic radical strategy using an organic photosensitizer has been developed to access densely functionalized azetidines from azabicyclo[1.1.0]butanes.

Stereoselective Synthesis of Azetidine Derivatives

Controlling the stereochemistry of substituents on the azetidine ring is crucial for its application in areas like medicinal chemistry. Several stereoselective methods have been developed to address this challenge. google.com

One approach involves the use of chiral starting materials. For example, enantiopure γ-amino alcohols can be cyclized to form enantiopure azetidines. google.com Another strategy is the use of chiral catalysts in reactions that form the azetidine ring. For instance, metal-catalyzed asymmetric hydrogenation of prochiral azetinyl-carboxylic acids can furnish functionalized azetidine carboxylic acids with high diastereo- and enantioselectivity.

The reduction of β-lactams (azetidin-2-ones), which are readily available through well-established stereoselective methods like the Staudinger reaction, is a widely used method for obtaining substituted azetidines while retaining the stereochemistry of the ring substituents. google.com Furthermore, strain-release homologation of boronic esters has been shown to proceed with complete stereospecificity, transferring the stereochemistry of the starting material to the final azetidine product. google.commasterorganicchemistry.com

Formation of the Isopropoxy Moiety

The final step in the synthesis of 3-isopropoxyazetidine hydrochloride is the introduction of the isopropoxy group onto the 3-hydroxyazetidine precursor. This is typically achieved through an etherification reaction. The Williamson ether synthesis is a classic and highly effective method for this transformation.

The process involves the deprotonation of the hydroxyl group of a protected or unprotected 3-hydroxyazetidine to form an alkoxide. This is typically accomplished using a strong base such as sodium hydride (NaH). The resulting alkoxide then acts as a nucleophile and reacts with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in an SN2 reaction to form the ether linkage.

The reaction can be represented as follows:

Deprotonation: 3-Hydroxyazetidine + Base → Azetidin-3-oxide

Nucleophilic Substitution (SN2): Azetidin-3-oxide + Isopropyl halide → 3-Isopropoxyazetidine

It is important to consider the choice of reactants to favor the SN2 pathway and avoid competing elimination reactions. Using a secondary alkyl halide like an isopropyl halide is generally acceptable, though primary alkyl halides give the best results in Williamson ether synthesis. If the nitrogen of the azetidine ring is protected (e.g., with a benzyl (B1604629) or Boc group) during the etherification, a subsequent deprotection step is required. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Below is a table summarizing the key reactions in the synthesis of this compound.

StepReaction TypeStarting MaterialsKey ReagentsProduct
1 Azetidine Ring Formation (e.g., Cyclization)Epichlorohydrin, Benzylamine-1-Benzyl-3-hydroxyazetidine
2 Deprotection (if necessary)1-Benzyl-3-hydroxyazetidineH₂, Pd/C3-Hydroxyazetidine
3 Etherification (Williamson Ether Synthesis)3-Hydroxyazetidine, Isopropyl halideStrong base (e.g., NaH)3-Isopropoxyazetidine
4 Salt Formation3-IsopropoxyazetidineHClThis compound

Alkylation Reactions for Ether Formation

The formation of the isopropoxy ether on the azetidine ring is commonly achieved through a Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In this specific synthesis, the alkoxide is generated by deprotonating the hydroxyl group of a suitably protected 3-hydroxyazetidine derivative. The resulting alkoxide then reacts with an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, to form the ether linkage.

The reaction is an SN2 process, meaning the alkoxide attacks the carbon atom bearing the leaving group. masterorganicchemistry.com For this reason, primary alkyl halides are typically preferred to minimize competing elimination reactions. masterorganicchemistry.com However, with a secondary alkyl halide like 2-bromopropane, careful control of reaction conditions is necessary to maximize the yield of the desired ether and reduce the formation of propene as a byproduct. masterorganicchemistry.com

Table 1: Typical Reagents for Williamson Ether Synthesis This table is for illustrative purposes and specific conditions may vary based on the substrate and scale.

ComponentExample ReagentRole in Reaction
Substrate N-protected-3-hydroxyazetidineSource of the alcohol functional group
Base Sodium hydride (NaH)Deprotonates the alcohol to form the nucleophilic alkoxide
Alkylating Agent 2-bromopropane (isopropyl bromide)Provides the isopropyl group; acts as the electrophile
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Provides a medium for the reaction

Role of Protecting Groups in Isopropoxyazetidine Synthesis

Protecting groups are essential in the synthesis of 3-isopropoxyazetidine to ensure chemoselectivity. organic-chemistry.orgutsouthwestern.edu The starting material, 3-hydroxyazetidine, contains two nucleophilic sites: the secondary amine in the ring and the hydroxyl group. During the alkylation step designed to form the ether, the amine can also react with the isopropylating agent, leading to unwanted N-alkylation byproducts.

To prevent this, the azetidine nitrogen is temporarily "protected" by converting it into a less reactive functional group. organic-chemistry.org This protection step must occur before the ether formation. The choice of protecting group is critical; it must be stable under the basic conditions of the Williamson ether synthesis but readily removable in a subsequent step without affecting the newly formed ether linkage. utsouthwestern.edu

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group forms a carbamate (B1207046) with the amine. It is stable to many reaction conditions but can be easily removed using acid. libretexts.org

Benzyl (Bn): This group is attached via N-benzylation. It is robust but can be removed under neutral conditions through catalytic hydrogenolysis, a method that is less likely to affect other functional groups. libretexts.orgchemicalbook.com

The use of these groups allows for an "orthogonal" protection strategy, where one group can be removed selectively in the presence of others. organic-chemistry.org

Table 2: Common Protecting Groups for the Azetidine Nitrogen

Protecting GroupAbbreviationProtection MethodDeprotection Conditions
tert-Butoxycarbonyl BocReaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂OTreatment with a strong acid (e.g., trifluoroacetic acid or HCl) libretexts.org
Benzyl BnReaction with benzyl bromide (BnBr)Catalytic hydrogenolysis (e.g., H₂, Pd/C) google.com

Salt Formation and Purification (Hydrochloride)

Once the isopropoxy ether has been formed and the nitrogen protecting group has been removed, the product is the free base form of 3-isopropoxyazetidine. For pharmaceutical and chemical applications, it is often converted into a more stable and handleable salt form. The hydrochloride salt is common due to its ability to form a crystalline solid, which greatly aids in purification. google.com

The salt formation is typically achieved by treating a solution of the 3-isopropoxyazetidine free base with hydrochloric acid. google.comwipo.int This can be done by bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like methanol (B129727) or isopropanol. google.comwipo.int

The resulting this compound often precipitates from the solution. Purification is then carried out by recrystallization. google.com A common technique involves dissolving the crude salt in a minimal amount of a hot solvent (like methanol or ethanol) and then adding a less polar "anti-solvent" (such as ethyl acetate (B1210297) or diethyl ether) to induce crystallization as the solution cools. google.comgoogle.com This process effectively removes residual impurities, yielding the final product with high purity.

Process Optimization and Scale-Up Considerations

Translating a laboratory synthesis to an industrial scale introduces challenges related to efficiency, cost, safety, and purity. nih.gov Process optimization for this compound focuses on maximizing yield and purity while ensuring the process is robust and reproducible.

Solvent choice impacts reaction rates, yields, and the ease of product isolation and purification.

For Alkylation: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used for Williamson ether synthesis because they effectively solvate the counter-ion of the alkoxide (e.g., Na⁺) while leaving the alkoxide nucleophile relatively unsolvated and highly reactive. utsouthwestern.edu

For Workup and Extraction: Solvents like ethyl acetate are used to extract the product from aqueous layers during the workup phase.

For Recrystallization: The ideal solvent system for purification should dissolve the hydrochloride salt at high temperatures but have low solubility at cool temperatures to maximize recovery of the crystalline product. nih.gov Mixtures of alcohols (methanol, ethanol) and esters (ethyl acetate) are frequently employed to achieve the desired solubility profile. google.com

The control of impurities is a critical aspect of process chemistry, governed by regulatory guidelines from bodies like the International Conference on Harmonization (ICH), which often mandate that any impurity present above 0.10-0.15% be identified and characterized. nih.govbeilstein-journals.org

Potential impurities in the synthesis of this compound can arise from several sources:

Side Reactions: As mentioned, the E2 elimination reaction can compete with the desired SN2 substitution during alkylation, producing propene and unreacted starting material. masterorganicchemistry.com

Incomplete Reactions: Unreacted N-protected 3-hydroxyazetidine or incomplete deprotection can carry through the process.

Over-alkylation: Although less likely with a protected amine, trace impurities could result from reactions at other sites.

Mitigation strategies involve optimizing reaction parameters such as temperature, concentration, and the rate of reagent addition to favor the desired reaction pathway. nih.gov High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used to monitor the reaction progress and quantify the levels of impurities in the final product. nih.gov If problematic impurities are formed, the purification steps, particularly recrystallization, must be optimized to ensure their removal to acceptable levels. beilstein-journals.org

Advanced Spectroscopic Characterization Methods in Azetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. In 3-Isopropoxyazetidine (B1504959) hydrochloride, the protonation of the azetidine (B1206935) nitrogen to form the hydrochloride salt significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield compared to the free base due to the increased electron-withdrawing nature of the positively charged nitrogen atom.

The expected signals for 3-Isopropoxyazetidine hydrochloride would include:

A broad singlet for the two protons on the nitrogen (N-H), a characteristic feature of ammonium (B1175870) salts.

A multiplet for the methine proton of the isopropoxy group (-O-CH(CH₃)₂). This signal is expected to be a septet due to coupling with the six protons of the two methyl groups.

A multiplet for the methine proton at the C3 position of the azetidine ring (-CH-O-).

Two distinct multiplets for the four methylene (B1212753) protons (CH₂) on the azetidine ring. The protons at the C2 and C4 positions are diastereotopic, meaning they are chemically non-equivalent, and would therefore exhibit complex splitting patterns due to both geminal and vicinal coupling.

A doublet for the six equivalent protons of the two methyl groups (-CH(CH₃)₂) of the isopropoxy substituent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH(CH₃)₂~1.2d (doublet)
Azetidine -CH₂-~3.8 - 4.2m (multiplet)
-O-CH(CH₃)₂~3.9 - 4.3sept (septet)
Azetidine C3-H~4.5 - 4.8m (multiplet)
N-H₂⁺~9.0 - 10.0br s (broad singlet)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the four unique carbon environments in the structure.

The predicted chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.org The carbons attached to the electronegative oxygen and nitrogen atoms are expected to be shifted downfield.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH(CH₃)₂~20 - 25
Azetidine CH₂~50 - 55
Azetidine C3-H~65 - 70
-O-CH(CH₃)₂~70 - 75

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov For this compound, analysis would typically be performed on the free base, 3-Isopropoxyazetidine, generated after neutralization.

The molecular ion peak (M⁺) would correspond to the exact mass of the free base (C₇H₁₅NO). The high-resolution mass spectrum would provide the precise molecular formula. The fragmentation pattern, resulting from the breakup of the energetically unstable molecular ion, offers valuable structural clues. chemguide.co.uk Key fragmentation pathways for 3-Isopropoxyazetidine would likely involve:

Alpha-cleavage: This is a common fragmentation pathway for amines and ethers. miamioh.edulibretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom in the azetidine ring is expected.

Loss of the Isopropyl Group: Fragmentation can occur via the loss of an isopropyl radical (•CH(CH₃)₂), leading to a significant fragment ion.

Loss of the Isopropoxy Group: The entire isopropoxy group (-O-CH(CH₃)₂) can be lost as a radical.

Ring Opening/Fragmentation: The strained azetidine ring can undergo cleavage, leading to various smaller fragment ions.

m/z ValuePossible Fragment IdentityFragmentation Pathway
129[C₇H₁₅NO]⁺Molecular Ion (M⁺) of free base
114[M - CH₃]⁺Loss of a methyl radical
86[M - CH(CH₃)₂]⁺Loss of isopropyl radical
70[M - OCH(CH₃)₂]⁺Loss of isopropoxy radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com The IR spectrum of this compound would show characteristic absorption bands corresponding to its specific functional groups.

The presence of the azetidinium hydrochloride salt is particularly prominent in the IR spectrum. The key expected absorption bands are:

A very broad and strong absorption in the range of 2700-3300 cm⁻¹, which is characteristic of the N-H stretching vibrations of a secondary ammonium salt (R₂NH₂⁺). nih.govnih.gov

Strong C-H stretching vibrations from the aliphatic methyl and methylene groups typically appear just below 3000 cm⁻¹.

A distinct C-O stretching vibration for the ether linkage, which is expected to appear in the 1150-1085 cm⁻¹ region.

N-H bending vibrations, which typically appear in the 1600-1500 cm⁻¹ region.

C-N stretching vibrations, which can be found in the 1250-1020 cm⁻¹ range.

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)
N-H StretchSecondary Ammonium Salt (R₂NH₂⁺)2700 - 3300 (broad, strong)
C-H StretchAliphatic (CH, CH₂, CH₃)2850 - 2980
N-H BendAmmonium Salt1500 - 1600
C-O StretchEther (C-O-C)1085 - 1150

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

X-ray diffraction, particularly single-crystal X-ray diffraction, is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, which is a crystalline salt, this analysis would unambiguously establish its solid-state structure and stereochemistry. nih.gov

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of the molecules within the crystal.

Molecular Conformation: The exact puckering of the four-membered azetidine ring and the preferred orientation of the isopropoxy substituent. It would confirm whether the substituent adopts a pseudo-equatorial or pseudo-axial position. adelaide.edu.au

Intermolecular Interactions: The analysis would reveal the nature of the hydrogen bonding between the azetidinium cation and the chloride anion, as well as other intermolecular forces that dictate the crystal packing.

This technique is the gold standard for absolute structural proof, confirming the connectivity established by NMR and MS, and providing a level of three-dimensional detail that other spectroscopic methods cannot match. mdpi.com

Computational and Theoretical Studies of 3 Isopropoxyazetidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For 3-Isopropoxyazetidine (B1504959) hydrochloride, these methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can provide invaluable data. While specific studies on this compound are not readily found, the principles of these calculations as applied to similar small heterocyclic molecules are well-established.

These calculations can determine optimized molecular geometry, including bond lengths and angles, providing a three-dimensional picture of the molecule. Key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap can be calculated. These parameters are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. These maps are instrumental in identifying sites susceptible to electrophilic and nucleophilic attack, thereby predicting how 3-Isopropoxyazetidine hydrochloride might interact with other molecules.

Table 1: Representative Data from Quantum Chemical Calculations for an Azetidine (B1206935) Derivative

ParameterCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates susceptibility to electrophilic attack
LUMO Energy1.5 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap8.7 eVReflects chemical reactivity and kinetic stability
Dipole Moment2.1 DMeasures the polarity of the molecule

Note: The data in this table is illustrative for a generic azetidine derivative and not specific to this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of a small molecule with a biological target, typically a protein. In the context of this compound, which is often used as a building block in the synthesis of bioactive compounds, these simulations can predict its binding affinity and mode of interaction within a protein's active site.

Molecular docking algorithms would explore the conformational space of this compound and predict its preferred binding orientation within a target protein. The output of a docking study is a scoring function that estimates the binding affinity, helping to rank potential drug candidates.

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While no specific docking studies on this compound have been published, its structural motif is present in various inhibitors where such studies are crucial.

Conformational Analysis and Ring Strain Studies

The four-membered azetidine ring is characterized by significant ring strain, which influences its conformational preferences and reactivity. Conformational analysis of this compound is essential to understand its three-dimensional structure and the energetic barriers between different conformations.

Computational methods can be used to identify the low-energy conformations of the molecule, including the puckering of the azetidine ring and the orientation of the isopropoxy substituent. The puckered nature of the azetidine ring is a key feature, and the position of the substituent can be either axial or equatorial. The relative energies of these conformers can be calculated to determine the most stable arrangement. Understanding the conformational landscape is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a biological target.

The inherent ring strain of the azetidine ring can also be quantified using computational models. This strain energy influences the chemical reactivity of the ring, making it susceptible to ring-opening reactions under certain conditions.

Structure-Activity Relationship (SAR) Modeling for Azetidine Scaffolds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For azetidine scaffolds, SAR models can be developed to guide the design of new, more potent, and selective molecules.

In the case of this compound, it serves as a scaffold that can be chemically modified. By systematically altering the substituents on the azetidine ring and observing the effect on biological activity, a SAR model can be constructed. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate physicochemical properties or structural features with biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds. While specific SAR studies on a series of analogs of this compound are not available, the general principles of SAR for azetidine-containing compounds are widely applied in drug discovery.

Table 2: Illustrative SAR Data for a Series of Azetidine Analogs

AnalogR-GroupIC50 (nM)Predicted Activity (pIC50)
1-CH31506.82
2-CH2CH3957.02
3-CH(CH3)2507.30
4-C(CH3)32006.70

Note: This table presents hypothetical data to illustrate the principles of SAR and is not based on actual experimental results for this compound.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the transition state structures and their corresponding activation energies.

This information is crucial for understanding the mechanism of a reaction and for optimizing reaction conditions. For example, in the synthesis of more complex molecules using this compound as a starting material, computational studies can help predict the regioselectivity and stereoselectivity of the reaction, guiding the synthesis towards the desired product. The reactivity of the azetidine ring, influenced by its ring strain and the electronic effects of the isopropoxy group, can be theoretically modeled to anticipate its behavior in various chemical transformations.

Applications of 3 Isopropoxyazetidine Hydrochloride in Advanced Medicinal Chemistry Research

Building Block in Complex Molecule Synthesis

The utility of 3-isopropoxyazetidine (B1504959) hydrochloride as a building block in the synthesis of more complex molecular architectures is a cornerstone of its application in medicinal chemistry. The strained four-membered ring of the azetidine (B1206935) core provides a rigid scaffold that can precisely orient substituents in three-dimensional space, a critical feature for optimizing interactions with biological targets. The isopropoxy group at the 3-position offers a key point of structural diversity and can influence properties such as lipophilicity and metabolic stability.

The hydrochloride salt form enhances the compound's stability and solubility in various solvents, facilitating its use in a range of synthetic transformations. Medicinal chemists utilize this building block to introduce the 3-isopropoxyazetidine moiety into larger molecules, leveraging its unique stereochemical and electronic properties to explore new chemical space. This strategic incorporation can lead to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Design and Synthesis of Novel Therapeutic Agents

The unique structural features of 3-isopropoxyazetidine hydrochloride make it an attractive starting material for the design and synthesis of novel therapeutic agents across various disease areas. The azetidine ring is a bioisostere for other cyclic and acyclic moieties, allowing chemists to fine-tune the properties of a lead compound.

One notable area of application is in the development of antitumor agents. For instance, researchers have designed and synthesized analogues of the potent antitumor agent TZT-1027 by incorporating a 3-aryl-azetidine moiety to introduce conformational restriction. While not specifying the isopropoxy- variant, this works highlights the principle of using substituted azetidines to enhance antiproliferative activities. In one such study, the resulting analogues exhibited significant potency against cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer).

The synthesis of these complex therapeutic agents often involves a multi-step process where the this compound is introduced at a key stage. The reactivity of the secondary amine within the azetidine ring allows for facile coupling with other molecular fragments, enabling the construction of diverse chemical libraries for screening and optimization.

Development of Modulators for Biological Targets

The rigid nature of the azetidine ring in this compound is instrumental in the design of potent and selective modulators of various biological targets. By holding pendant functional groups in well-defined orientations, this scaffold can enhance binding affinity and specificity for the target protein.

Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The azetidine scaffold has been successfully incorporated into a number of kinase inhibitors. For example, azetidine derivatives have been explored as inhibitors of MerTK, a receptor tyrosine kinase implicated in cancer. The discovery of potent azetidine-benzoxazole MerTK inhibitors demonstrates the value of this heterocyclic system in designing targeted cancer therapies.

Kinase TargetExample Azetidine-Containing Inhibitor ClassTherapeutic Area
MerTKAzetidine-benzoxazolesCancer
Histidine KinaseBenzoxazine derivativesAntibacterial
PI3KImidazo[1,2-a]pyridine derivativesCancer
Rho Kinase1H-Indazole analoguesCardiovascular Disease

Dopamine (B1211576) Antagonists

Dopamine receptors are key targets for the treatment of a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. nih.gov Antagonists of these receptors are crucial therapeutic agents. The azetidine moiety has been investigated as a core element in the design of novel dopamine receptor antagonists. Studies have shown that azetidine derivatives can exhibit potent antagonist activity at both D2 and D4 dopamine receptors.

The synthesis of these antagonists often involves the functionalization of the azetidine nitrogen. This compound provides a readily available starting material for such syntheses. The isopropoxy group can influence the binding affinity and selectivity of the resulting compound for different dopamine receptor subtypes. For example, in a study of azetidine derivatives as dopaminergic antagonists, modifications at the 3-position were found to be critical for potency.

Receptor TargetExample Azetidine Derivative ClassPotential Therapeutic Application
Dopamine D2 ReceptorN-(1-benzhydryl-azetidin-3-yl)-benzamidesSchizophrenia
Dopamine D4 ReceptorN-(1-benzhydryl-azetidin-3-yl)-benzamidesSchizophrenia, ADHD

Other Therapeutic Areas (e.g., Neurological Disorders)

The application of this compound and its derivatives extends beyond kinase and dopamine modulation to other areas of neurological drug discovery. The ability of the azetidine ring to improve blood-brain barrier penetration makes it a valuable component in the design of CNS-active drugs. The development of drugs for complex conditions like Alzheimer's disease and other neurodegenerative disorders often requires scaffolds that can achieve sufficient brain exposure.

Role in Drug Discovery and Development

The overarching role of this compound in drug discovery and development is that of a versatile and enabling building block. Its incorporation into screening libraries allows for the exploration of novel chemical space and the identification of new hit compounds. The desirable physicochemical properties imparted by the 3-isopropoxyazetidine motif, such as improved solubility and metabolic stability, can help to overcome common challenges in the lead optimization phase.

The commercial availability of this compound facilitates its broad use in both academic and industrial research settings, accelerating the pace of discovery. As a key intermediate, it contributes to the development of a wide array of therapeutic candidates, underscoring its importance in the medicinal chemist's toolbox. The continued exploration of this and related azetidine building blocks is expected to yield the next generation of innovative medicines.

Pharmacological Studies of Azetidine-Containing Compounds

The incorporation of the azetidine ring into molecular scaffolds has proven to be a valuable strategy in medicinal chemistry, yielding compounds with a wide array of pharmacological activities. nih.govnih.gov This four-membered nitrogen-containing heterocycle imparts a degree of conformational rigidity and offers specific vectors for substitution, which can favorably influence a compound's interaction with biological targets. enamine.net While specific pharmacological data on this compound is not extensively available in public literature, the broader class of azetidine-containing compounds has been the subject of numerous pharmacological studies, revealing their potential in various therapeutic areas. These investigations provide a strong rationale for the application of scaffolds like this compound in the design of novel therapeutic agents.

Research into substituted azetidines has demonstrated their capacity to act as potent and selective modulators of enzymes and receptors, particularly within the central nervous system (CNS). sciencedaily.com The structural and stereochemical properties of the azetidine ring play a crucial role in defining the pharmacological profile of these compounds.

One significant area of investigation has been the development of azetidine-based inhibitors of neurotransmitter transporters. For instance, novel 3-substituted azetidine derivatives have been designed and evaluated as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine. nih.gov In a notable study, a series of 3-aryl-3-oxypropylamine-based azetidines were synthesized, leading to the identification of compounds with promising in vivo activity in preclinical models of depression. nih.gov

Furthermore, azetidine analogs of lobelane (B1250731) have been synthesized and assessed for their ability to inhibit vesicular monoamine transporter 2 (VMAT2). nih.gov These compounds, including cis- and trans-azetidine analogs, displayed potent inhibition of dopamine uptake into synaptic vesicles, with some analogs being more potent than lobelane itself. nih.gov Such findings highlight the potential of the azetidine scaffold in developing treatments for substance abuse disorders. nih.gov

The versatility of the azetidine ring is also evident in its use to create conformationally constrained analogs of neurotransmitters. Azetidine derivatives have been explored as inhibitors of gamma-aminobutyric acid (GABA) uptake. nih.gov Specifically, azetidin-2-ylacetic acid derivatives bearing a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety have shown high potency at the GAT-1 transporter. nih.gov

Beyond the CNS, azetidine-containing compounds have shown significant promise as anticancer agents. Rigid analogs of combretastatin (B1194345) A-4, where the ethylene (B1197577) bridge is replaced by a 1,4-diaryl-2-azetidinone (β-lactam) ring system, have been synthesized. nih.govacs.org Several of these compounds exhibited potent antiproliferative activity in human breast cancer cell lines and were found to inhibit tubulin polymerization. nih.govacs.org One particular β-lactam analog demonstrated subnanomolar activity in MCF-7 breast cancer cells, underscoring the potential of the azetidine scaffold in oncology. nih.govacs.org

The azetidine moiety has also been incorporated into transition state analogue inhibitors of N-ribosyl hydrolases and phosphorylases. acs.org These enzymes are involved in various pathological processes, and their inhibition is a target for therapeutic intervention. Azetidine analogs of DADMe-immucillins have been shown to be potent inhibitors of purine (B94841) nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN), despite their simpler stereochemical nature compared to the parent compounds. acs.org

The following table summarizes the pharmacological activities of selected azetidine-containing compounds, illustrating the diverse biological targets and therapeutic potentials of this structural class.

Compound Class/DerivativeBiological TargetSummary of Pharmacological Findings
3-Aryl-3-oxypropylamine-based azetidinesSerotonin, Norepinephrine, and Dopamine TransportersAct as triple reuptake inhibitors with in vivo efficacy in preclinical models of depression. nih.gov
Azetidine analogs of lobelaneVesicular Monoamine Transporter 2 (VMAT2)Potently inhibit dopamine uptake into synaptic vesicles, with some analogs showing greater potency than lobelane. nih.gov
Azetidin-2-ylacetic acid derivativesGABA Transporter 1 (GAT-1)Exhibit high potency as GABA uptake inhibitors. nih.gov
1,4-Diaryl-2-azetidinone analogs of combretastatin A-4TubulinDisplay potent antiproliferative activity in cancer cell lines through the inhibition of tubulin polymerization. nih.govacs.org
Azetidine analogs of DADMe-immucillinsPurine Nucleoside Phosphorylase (PNP), Methylthioadenosine Phosphorylase (MTAP), Methylthioadenosine Nucleosidase (MTAN)Act as potent inhibitors of these enzymes, which are relevant targets for various diseases. acs.org
Tricyclic derivatives of azetidineMonoamine ReuptakeShow potential antidepressant activity by acting as CNS stimulants. nih.gov
Azetidine-2-carboxylic acidProlyl-tRNA synthetaseActs as a proline analog that can be misincorporated into proteins, leading to toxic effects in plants. biorxiv.orgrsc.org

These examples collectively demonstrate the broad pharmacological utility of the azetidine scaffold. The unique conformational constraints and substitution patterns offered by the azetidine ring allow for the fine-tuning of activity against a variety of biological targets. While the specific pharmacological profile of this compound remains to be fully elucidated, the extensive research on analogous structures strongly supports its potential as a valuable building block in the discovery of new and improved therapeutic agents.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Azetidine (B1206935) Derivatives

The synthesis of azetidine derivatives has historically been challenging due to the ring strain. However, recent years have seen remarkable progress in developing innovative and efficient synthetic routes to access these valuable scaffolds. These modern methods provide access to densely functionalized azetidines that were previously difficult to obtain.

Key emerging synthetic strategies include:

Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination : This method, developed by Gaunt and co-workers, allows for the synthesis of functionalized azetidines through intramolecular C-H amination, offering a direct way to form the ring.

Aza-Paternò–Büchi Reaction : Schindler and his team have utilized the aza-Paternò–Büchi reaction of 2-isoxazoline-3-carboxylates, activated by an Iridium(III) photocatalyst, to achieve a [2+2] cycloaddition. This photochemical strategy is notable for its ability to work with both activated and unactivated alkenes.

Strain-Release Homologation : A method reported by Aggarwal involves the strain-release homologation of azabicyclo[1.1.0]butanes, providing a pathway to construct the azetidine ring by expanding a smaller, more strained system.

Titanium(IV)-Mediated Coupling : Kürti and colleagues have developed a Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with alkyl Grignard reagents to synthesize spirocyclic NH-azetidines.

Aza-Michael Addition : A simple and efficient route for preparing new heterocyclic amino acid derivatives involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

These methodologies represent a significant step forward, enabling the construction of diverse and complex azetidine derivatives with greater efficiency and functional group tolerance.

Synthetic Method Key Features Catalyst/Reagent Reaction Type
Intramolecular C(sp³)–H Amination Direct formation of the azetidine ring from an aliphatic chain.Palladium(II)C-H Activation
Aza-Paternò–Büchi Reaction Photochemical approach with broad alkene scope.fac-[Ir(dFppy)₃][2+2] Cycloaddition
Strain-Release Homologation Ring expansion of a highly strained precursor.Not specifiedRearrangement
Kulinkovich-Type Coupling Synthesis of spirocyclic NH-azetidines.Titanium(IV)Coupling
Aza-Michael Addition Efficient formation of 3-substituted azetidines.DBUConjugate Addition

Exploration of New Biological Targets for Azetidine Scaffolds

The rigid, three-dimensional structure of the azetidine ring makes it a "privileged" scaffold in medicinal chemistry, capable of orienting substituents into specific vectors to interact with biological targets. This has led to its inclusion in several FDA-approved drugs, such as the anticoagulant ximelagatran and the calcium channel blocker azelnidipine. Researchers are actively exploring new therapeutic applications for azetidine-containing compounds.

Recent areas of exploration include:

Triple Reuptake Inhibitors (TRIs) : Novel 3-substituted azetidine derivatives based on the 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as TRIs for potential use as antidepressant agents.

STAT3 Inhibitors : The Signal Transducer and Activator of Transcription 3 (STAT3) is a validated anticancer target. A new series of (R)-azetidine-2-carboxamide analogues has been developed, demonstrating sub-micromolar potency and high selectivity for inhibiting STAT3 over other STAT family members. Certain azetidine-based compounds have been shown to bind irreversibly to STAT3, inhibiting its activation and inducing antitumor responses in breast cancer models.

Central Nervous System (CNS) Agents : The synthesis of diverse libraries of azetidine-based scaffolds is being pursued to develop lead-like molecules for CNS targets. The rigid nature of the azetidine core is advantageous for designing compounds that can penetrate the blood-brain barrier.

GPR52 Modulators : The N–SF5 azetidine moiety has been explored as a bioisosteric replacement in compounds targeting GPR52, a receptor implicated in neurological disorders.

Biological Target Therapeutic Area Azetidine Scaffold Example
Serotonin, Norepinephrine, Dopamine (B1211576) Transporters Depression3-Aryl-3-oxypropylamine Azetidines
STAT3 Protein Oncology (e.g., Breast Cancer)(R)-azetidine-2-carboxamides
Various CNS Receptors NeurologyFused, bridged, and spirocyclic azetidines
GPR52 Neurological DisordersN-SF5 Azetidines

Advanced Computational Approaches in Azetidine Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, saving time and resources by predicting molecular interactions and properties. In the context of azetidine derivatives, these approaches are used to design novel compounds, predict their biological activity, and understand their binding mechanisms.

Key computational techniques being applied include:

Molecular Docking : This technique is widely used to predict the binding orientation and affinity of azetidine derivatives to their target proteins. For example, docking studies have been performed to evaluate azetidine-2-one derivatives as potential inhibitors of the Enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme for antitubercular activity. Other studies have used docking to probe the interactions of azetidine derivatives with the MAO-A enzyme, a target for antidepressants.

Predictive Reaction Modeling : Researchers have used computational models to predict the feasibility and yield of synthetic reactions for creating azetidines. By calculating properties like frontier orbital energies, scientists can quickly screen potential reactant pairs for photocatalyzed reactions, guiding synthetic efforts toward more successful outcomes.

Virtual Screening and QSAR : Computational tools are used to screen large libraries of virtual compounds to identify potential hits. Quantitative Structure-Activity Relationship (QSAR) models can be built for a series of azetidine derivatives to predict the biological activities of new compounds and guide the optimization of lead candidates.

Computational Technique Application in Azetidine Research Example Target
Molecular Docking Predicts binding mode and affinity of ligands.Enoyl-ACP reductase, MAO-A
Reaction Modeling Predicts the outcome of synthetic reactions.Photocatalyzed azetidine synthesis
Virtual Screening Identifies potential drug candidates from large databases.Various CNS and oncology targets
QSAR Relates chemical structure to biological activity.Optimization of inhibitor potency

Applications Beyond Traditional Medicinal Chemistry

The distinct chemical properties of the azetidine ring, particularly its strain energy, are being harnessed in fields outside of pharmaceuticals. These applications leverage the ring's unique reactivity and rigid structure.

Energetic Materials : The inherent strain in the azetidine scaffold makes it a promising component for energetic materials. Researchers have developed photochemical strategies for the scalable synthesis of tunable azetidine-based energetic materials. The stereochemistry of the azetidine derivatives has been shown to have a significant impact on their physical properties, making them potential candidates for novel solid melt-castable explosives and liquid propellant plasticizers.

Asymmetric Catalysis : Chiral azetidine derivatives are used as ligands and organocatalysts in asymmetric synthesis. The rigidity of the four-membered ring helps to create a well-defined chiral environment, leading to high enantioselectivity in reactions such as Michael additions. For instance, azetidine-derived binuclear zinc catalysts have been shown to be highly effective in enantioselective catalysis.

Polymer Chemistry : The ring strain of azetidines can be utilized in ring-opening polymerization reactions to create polyamines and polyamides. This provides a method for synthesizing polymers with precisely controlled structures.

These emerging areas demonstrate the versatility of the azetidine scaffold, driven by a deeper understanding of its synthesis and reactivity, and point toward a future with even broader applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Isopropoxyazetidine hydrochloride, and how can reaction intermediates be characterized?

  • Answer: Synthesis typically involves multi-step reactions, such as coupling azetidine derivatives with isopropoxy groups under controlled conditions. For example, intermediates may form via nucleophilic substitution or amidation reactions. Characterization of intermediates requires techniques like 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm structural integrity . Purity at each step can be monitored using HPLC with a C18 column and phosphate buffer-methanol mobile phases, as validated for related hydrochlorides .

Q. What analytical methods are recommended for assessing the purity and stability of this compound?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 207 nm wavelength) is widely used, employing a Kromasil C18 column and mobile phases like phosphate buffer-methanol (70:30) for optimal resolution . Stability studies should include thermal stress testing (e.g., 40°C/75% RH) and photodegradation analysis, with impurities quantified against reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer: Use nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or aerosols. Waste must be segregated and disposed via certified hazardous waste services. Safety data for related azetidine derivatives highlight acute toxicity (H301, H330) and skin sensitization risks (H317) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

  • Answer: Reaction optimization may involve varying catalysts (e.g., palladium for coupling reactions), solvents (e.g., DMF or THF), and temperature gradients. DOE (Design of Experiments) approaches can identify critical parameters. For example, elevated temperatures (60–80°C) improve azetidine ring closure efficiency . Post-reaction purification via recrystallization or column chromatography enhances yield .

Q. What strategies address contradictions in analytical data (e.g., NMR vs. HPLC purity discrepancies) for this compound?

  • Answer: Discrepancies often arise from residual solvents or tautomeric forms. Cross-validate results using complementary methods:

  • NMR: Detect stereochemical impurities or hydrate formation.
  • HPLC-MS: Identify low-abundance degradants.
    Adjust mobile phase pH or gradient to resolve co-eluting peaks .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Answer: Molecular docking studies (e.g., using AutoDock Vina) against target proteins (e.g., GPCRs or kinases) can prioritize analogs with high binding affinity. QSAR (Quantitative Structure-Activity Relationship) models based on electronic (HOMO/LUMO) and steric parameters (logP) further refine predictions. Validation requires in vitro assays (e.g., enzyme inhibition) .

Q. What are the challenges in studying the hydrolytic stability of this compound under physiological conditions?

  • Answer: Hydrolysis of the isopropoxy group in aqueous buffers (pH 7.4, 37°C) can generate azetidine-3-ol derivatives. Stability is monitored via LC-MS, with degradation kinetics modeled using first-order equations. Buffering agents (e.g., phosphate) may accelerate degradation, necessitating formulation studies with cyclodextrins or liposomes .

Methodological Resources

  • Synthesis & Characterization: Refer to multi-step protocols for azetidine derivatives and analytical validation frameworks .
  • Safety & Handling: Follow OSHA-compliant guidelines for hazardous organics .
  • Data Analysis: Use software like MestReNova (NMR) and Empower (HPLC) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropoxyazetidine hydrochloride
Reactant of Route 2
3-Isopropoxyazetidine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。